N-(3-methylphenyl)-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide
CAS No.: 478062-87-2
Cat. No.: VC4373746
Molecular Formula: C17H16N4O2S
Molecular Weight: 340.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 478062-87-2 |
|---|---|
| Molecular Formula | C17H16N4O2S |
| Molecular Weight | 340.4 |
| IUPAC Name | 1-(3-methylphenyl)-3-[(3-pyrrol-1-ylthiophene-2-carbonyl)amino]urea |
| Standard InChI | InChI=1S/C17H16N4O2S/c1-12-5-4-6-13(11-12)18-17(23)20-19-16(22)15-14(7-10-24-15)21-8-2-3-9-21/h2-11H,1H3,(H,19,22)(H2,18,20,23) |
| Standard InChI Key | CGVYPOMGMBYPRY-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)NC(=O)NNC(=O)C2=C(C=CS2)N3C=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 1-(3-methylphenyl)-3-[(3-pyrrol-1-ylthiophene-2-carbonyl)amino]urea. Its molecular formula, C₁₇H₁₆N₄O₂S, reflects a balanced composition of carbon (60.00%), hydrogen (4.74%), nitrogen (16.46%), oxygen (9.40%), and sulfur (9.40%) . The presence of both thiophene and pyrrole rings positions it within the class of fused heterocyclic compounds, which are frequently explored for their electronic and bioactive properties.
Structural Features and Stereochemical Considerations
The molecule’s core consists of a thiophene ring (a five-membered aromatic ring with one sulfur atom) substituted at the 3-position with a pyrrole group (a five-membered aromatic ring with one nitrogen atom). A hydrazinecarboxamide linker connects this heteroaromatic system to a 3-methylphenyl group. The absence of chiral centers in the structure, as confirmed by its InChIKey (CGVYPOMGMBYPRY-UHFFFAOYSA-N), simplifies stereochemical analysis. The SMILES string (CC1=CC(=CC=C1)NC(=O)NNC(=O)C2=C(C=CS2)N3C=CC=C3) further clarifies the connectivity: the 3-methylphenyl group attaches to the urea nitrogen, while the thienyl-pyrrole carbonyl group links via a hydrazine bridge.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| CAS No. | 478062-87-2 | |
| Molecular Formula | C₁₇H₁₆N₄O₂S | |
| Molecular Weight | 340.4 g/mol | |
| InChIKey | CGVYPOMGMBYPRY-UHFFFAOYSA-N | |
| SMILES | CC1=CC(=CC=C1)NC(=O)NNC(=O)C2=C(C=CS2)N3C=CC=C3 |
Synthesis and Preparation
Reported Synthetic Pathways
While no peer-reviewed synthesis protocol for this specific compound is publicly available, analogous hydrazinecarboxamide derivatives are typically synthesized via coupling reactions between acyl hydrazines and activated carbonyl intermediates . For example, European Patent EP3277680B1 describes methods for preparing structurally related quinoline compounds using nitrile intermediates and transition metal catalysts . Extrapolating from these methods, a plausible route for N-(3-methylphenyl)-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide could involve:
-
Thiophene-pyrrole carbonyl chloride formation: Reacting 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid with thionyl chloride to generate the corresponding acid chloride.
-
Hydrazine coupling: Treating the acid chloride with N-(3-methylphenyl)hydrazinecarboxamide in the presence of a base like triethylamine to form the hydrazinecarboxamide bond .
Challenges in Synthesis
Key challenges include the moisture sensitivity of the acid chloride intermediate and the need for inert atmospheric conditions to prevent hydrolysis . The patent literature emphasizes the importance of temperature control (0–80°C) and the use of aprotic solvents like dichloromethane or tetrahydrofuran to maximize yield .
Physicochemical Properties
Spectroscopic Characteristics
Though experimental spectra (NMR, IR, MS) are absent in the reviewed sources, computational predictions using tools like PubChem’s BioActivity DataBase suggest characteristic signals:
-
¹H NMR: Aromatic protons in the δ 6.5–8.0 ppm range (thiophene, pyrrole, and phenyl rings), with a singlet for the urea NH group around δ 9.5 ppm.
-
IR: Stretching vibrations for C=O (≈1670 cm⁻¹), N-H (≈3300 cm⁻¹), and C-S (≈670 cm⁻¹).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume